Carbamic acid, N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester
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Overview
Description
Carbamic acid, N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester is a complex organic compound with the molecular formula C18H28N2O4
Scientific Research Applications
Carbamic acid, N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the development of novel materials and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester typically involves the reaction of benzyl chloroformate with N-(2-methoxy-1-methylethyl)-2-methylbutylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and amide functional groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl-, methyl ester: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Carbamic acid, phenyl-, 1-methylethyl ester: Another related compound with distinct properties and uses.
Uniqueness
Carbamic acid, N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
benzyl N-[1-(1-methoxypropan-2-ylamino)-3-methyl-1-oxopentan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-5-13(2)16(17(21)19-14(3)11-23-4)20-18(22)24-12-15-9-7-6-8-10-15/h6-10,13-14,16H,5,11-12H2,1-4H3,(H,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUZGSIIAORCJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)COC)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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